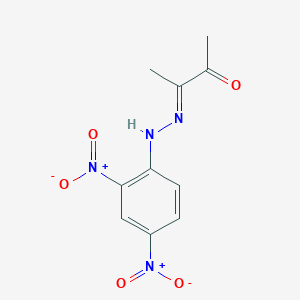

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C10H10N4O5 and a molecular weight of 266.2102 g/mol . This compound is a derivative of 2-butanone and is formed by the reaction of 2-butanone with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the detection and quantification of carbonyl compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone typically involves the reaction of 2-butanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction proceeds as follows:

2-Butanone+2,4-Dinitrophenylhydrazine→this compound+Water

The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazone group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Detection and Quantification of Carbonyl Compounds

One of the primary applications of 2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone is in the detection and quantification of carbonyl compounds such as aldehydes and ketones. The compound forms stable hydrazone derivatives with these carbonyls, making it an essential tool in analytical methods like High-Performance Liquid Chromatography (HPLC) and spectrophotometry .

| Application | Method | Outcome |

|---|---|---|

| Carbonyl Detection | HPLC | High sensitivity and specificity |

| Quantification | Spectrophotometry | Accurate measurement of concentrations |

Biological Studies

Enzyme Kinetics and Protein-Ligand Interactions

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrazones with biomolecules allows researchers to track changes in enzyme activity and binding affinities. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies.

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone serves as a precursor in the synthesis of various pharmaceutical compounds. Its reactivity allows for the modification of drug-like molecules, facilitating the development of novel therapeutics. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents.

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemical intermediates. Its versatility makes it valuable in synthesizing materials used in coatings and plastics. The ability to produce consistent quality products on a larger scale is achieved through optimized synthetic routes.

Case Study 1: Analytical Application in Environmental Monitoring

A study demonstrated the use of 2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone for monitoring carbonyl pollutants in air samples. The method showed high sensitivity and specificity for detecting low concentrations of formaldehyde and acetaldehyde.

Case Study 2: Enzyme Mechanism Exploration

Research involving this compound has elucidated enzyme kinetics in metabolic pathways by forming hydrazones with specific substrates. This approach provided insights into the catalytic mechanisms of key enzymes involved in carbohydrate metabolism.

Mecanismo De Acción

The mechanism of action of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds. The hydrazone group reacts with carbonyl groups to form stable hydrazone derivatives. This reaction is utilized in analytical chemistry for the detection and quantification of carbonyl compounds. The molecular targets and pathways involved include the formation of hydrazone bonds and the stabilization of the resulting compounds .

Comparación Con Compuestos Similares

Similar Compounds

2-Butanone, (2,4-dinitrophenyl)hydrazone: Similar in structure but with different substituents.

2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone: Another derivative with additional methyl groups.

Uniqueness

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone is unique due to its specific reactivity with carbonyl compounds, making it highly valuable in analytical chemistry. Its stability and ease of synthesis also contribute to its widespread use in various scientific and industrial applications .

Actividad Biológica

2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 2-butanone and 2,4-dinitrophenylhydrazine, resulting in a compound that may exhibit various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 149795-07-3 |

| Molecular Formula | C8H10N4O4 |

| Molecular Weight | 214.19 g/mol |

| IUPAC Name | 2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone |

The biological activity of 2-butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone is primarily attributed to its ability to interact with various biomolecules. The hydrazone functional group allows for potential reactivity with electrophiles and nucleophiles, which can influence biochemical pathways. The nitro groups present in the structure are known to participate in redox reactions, potentially leading to the modulation of oxidative stress-related pathways.

Biological Activity

Research has indicated that hydrazones like 2-butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that similar hydrazones possess antibacterial and antifungal properties. For instance, compounds with hydrazone moieties have been reported to exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Antitumor Activity : Hydrazones have been investigated for their potential as anticancer agents. In vitro studies suggest that they may induce apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Effects : Some hydrazones have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Case Studies

Several studies have explored the biological effects of related hydrazones:

- Study on Antimicrobial Efficacy : A study evaluated a series of hydrazones for their antimicrobial activity against Bacillus subtilis and Candida albicans. Results indicated moderate efficacy against these pathogens, suggesting that structural modifications could enhance activity .

- Cytotoxicity Assessment : Research involving various hydrazones showed significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Research Findings

The following table summarizes key findings from recent research on the biological activity of 2-butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone and related compounds:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Antimicrobial Study | Antibacterial | Moderate activity against E. coli and S. aureus |

| Cytotoxicity Assessment | Antitumor | Induced apoptosis in cancer cell lines |

| Inflammation Modulation | Anti-inflammatory | Inhibited pro-inflammatory cytokines |

Propiedades

Número CAS |

2256-00-0 |

|---|---|

Fórmula molecular |

C10H10N4O5 |

Peso molecular |

266.21 g/mol |

Nombre IUPAC |

(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-one |

InChI |

InChI=1S/C10H10N4O5/c1-6(7(2)15)11-12-9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,12H,1-2H3/b11-6- |

Clave InChI |

CMMZDRNKABQCMK-WDZFZDKYSA-N |

SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |

SMILES isomérico |

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C |

SMILES canónico |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |

Sinónimos |

2-[2-(2,4-Dinitrophenyl)hydrazone] 2,3-Butanedione; Mono[(2,4-dinitrophenyl)_x000B_hydrazone] 2,3-Butanedione; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.